Silane, triphenyl(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, triphenyl(phenylthio)-, also known as triphenyl(phenylthio)silane, is an organosilicon compound with the molecular formula C24H20SSi. This compound is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenylthio group. It is a crystalline solid that has been studied for its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of silane, triphenyl(phenylthio)- typically involves the reaction of triphenylsilane with thiophenol. One common method is the reaction of triphenylsilane with thiophenol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for silane, triphenyl(phenylthio)- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Silane, triphenyl(phenylthio)- undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The silicon-phenyl bonds can be reduced under specific conditions.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Silane derivatives with reduced phenyl groups.
Substitution: Various substituted phenylsilane derivatives.
Scientific Research Applications
Silane, triphenyl(phenylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of advanced materials, including superhydrophobic coatings and as a component in silicone-based products
Mechanism of Action
The mechanism of action of silane, triphenyl(phenylthio)- involves its ability to act as a hydride donor or radical initiator. The silicon atom in the compound can participate in various chemical reactions, facilitating the formation or breaking of bonds. The phenylthio group can undergo oxidation or substitution, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Phenylsilane: Similar in structure but lacks the phenylthio group.
Triphenylsilane: Similar but without the phenylthio group.
Diphenylsilane: Contains two phenyl groups instead of three
Uniqueness: Silane, triphenyl(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic applications where the phenylthio group plays a crucial role .
Properties
CAS No. |
64451-46-3 |
---|---|
Molecular Formula |
C24H20SSi |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
triphenyl(phenylsulfanyl)silane |
InChI |
InChI=1S/C24H20SSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
KLWDSQQNVLZBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.